7-methoxy-4-methyl-1H-indole
Overview
Description
7-methoxy-4-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. Indoles are important in many synthetic drug molecules and have various biological applications . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Scientific Research Applications
Molecular Structure and Bonding Characteristics
The molecular structure of compounds related to 7-methoxy-4-methyl-1H-indole demonstrates non-planarity and unique bonding characteristics. For instance, Mukhopadhyyay et al. (1998) analyzed a structurally similar compound, noting the delocalization of benzoid electrons over specific atoms, influencing molecular planarity and bond lengths. This study highlights the importance of understanding molecular geometry for predicting and interpreting chemical behavior (Mukhopadhyyay et al., 1998).
Synthesis and Biological Activity
Research by Masters et al. (1989) on derivatives of indole compounds, including 7-methoxy-4-methyl-1H-indole, emphasizes the importance of specific substitutions on the indole ring for achieving desired biological activities. This study guides the synthesis of indole derivatives for potential therapeutic uses (Masters et al., 1989).
Anticancer Potential
Cotterill et al. (1994) explored the synthesis and biological activity of indolequinones, closely related to 7-methoxy-4-methyl-1H-indole. Their findings indicate that these compounds have potential as bioreductive anticancer agents, highlighting the importance of studying indole derivatives in cancer research (Cotterill et al., 1994).
Antioxidant and Cytotoxic Properties
Goh et al. (2015) investigated 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxic properties. These findings are significant for understanding the potential therapeutic applications of indole derivatives in treating oxidative stress-related disorders (Goh et al., 2015).
Antimicrobial Potential
Kalshetty et al. (2012) synthesized new indole derivatives and evaluated their antimicrobial potential. The study provides insights into the structural modifications of indole compounds that enhance their antimicrobial properties (Kalshetty et al., 2012).
properties
IUPAC Name |
7-methoxy-4-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696678 | |
Record name | 7-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-methyl-1H-indole | |
CAS RN |
360070-91-3 | |
Record name | 7-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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